[Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid
Overview
Description
[Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid is a useful research compound. Its molecular formula is C11H13NO7S and its molecular weight is 303.29 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid is 303.04127293 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Membrane Technology for Water Treatment
A study on novel sulfonated thin-film composite nanofiltration membranes highlighted the synthesis of sulfonated aromatic diamine monomers used to prepare thin-film composite nanofiltration membranes. These membranes showed improved water flux due to enhanced surface hydrophilicity, which was facilitated by the presence of sulfonated aromatic diamine monomers, without compromising the rejection of dyes. This application is pivotal for dye treatment in aqueous solutions, showcasing the importance of such chemical compounds in advancing water treatment technologies (Yang Liu et al., 2012).
Synthetic Chemistry
In synthetic chemistry, "2-carboxy-4-methoxyphenylacetic acid" was prepared through a process involving sulfonation, alkali fusion, and methylation reactions. This study provides a valuable synthetic process for the compound, with an average overall yield of 70.63% in three reactions, demonstrating the compound's relevance in chemical synthesis and the potential for application in various organic compounds and intermediates production (Dai Shi-gang, 2011).
Proton Exchange Membranes for Fuel Cells
Research into comb-shaped sulfonated poly(arylene ether sulfone) copolymers for proton exchange membranes in fuel cell applications revealed that these materials exhibit high proton conductivity. This study underscores the significant role that sulfonated compounds play in developing high-performance materials for energy applications, such as fuel cells, where efficient proton exchange membranes are critical for the overall efficiency and performance of the cell (D. Kim, G. Robertson, M. Guiver, 2008).
Green Chemistry
An example of green chemistry application is the efficient synthesis of functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media. This research demonstrates the utility of using "2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid" derivatives in facilitating environmentally friendly synthetic processes, highlighting the compound's versatility in organic synthesis (A. Shahvelayati, L. Hajiaghababaei, Akram Panahi Sarmad, 2017).
Mechanism of Action
Future Directions
The compound is part of ongoing research into the development of non-electrophilic activators of Nrf2. These activators are seen as a promising therapeutic strategy in a number of inflammatory and oxidative stress diseases due to their regulation of detoxifying enzymes . Future research will likely continue to explore the structure-activity relationships of these compounds and their potential therapeutic applications.
Properties
IUPAC Name |
2-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7S/c1-19-8-2-4-9(5-3-8)20(17,18)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOHLNQUNYXWPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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